molecular formula C6H7N5O B026047 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-67-5

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B026047
M. Wt: 165.15 g/mol
InChI Key: JGSDDGDWMGPLPH-UHFFFAOYSA-N
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Description

“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C6H7N5O . It has a molecular weight of 165.15 g/mol . The IUPAC name for this compound is 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine .


Molecular Structure Analysis

The InChI code for “4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is 1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) . The Canonical SMILES for this compound is COC1=NC(=NC2=C1C=NN2)N .


Physical And Chemical Properties Analysis

“4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound is 165.06505986 g/mol . The Topological Polar Surface Area is 89.7 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

Anticancer Research

Field: Oncology and Medicinal Chemistry

Summary

Researchers have investigated the potential of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine as an anticancer agent. It exhibits promising activity against various solid tumors, including hepatocellular carcinoma, glioblastoma multiforme, and ovarian cancer . The compound’s mechanism of action involves inhibition of specific kinases, making it an attractive candidate for targeted therapies.

Methods and Experimental Procedures

  • Synthesis : The compound can be synthesized using established methods, such as ultrasonic-assisted reactions .

Results and Outcomes

Kinase Inhibition

Field: Biochemistry and Drug Discovery

Summary

The compound acts as an inhibitor of specific kinases, including serine-threonine kinase SGK1 . Kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways.

Methods and Experimental Procedures

Results and Outcomes

Antiviral Research

Field: Virology and Drug Development

Summary

Investigations suggest that the compound possesses antiviral properties . It could be valuable in combating viral infections.

Methods and Experimental Procedures

Results and Outcomes

Neurodegenerative Disease Research

Field: Neuroscience and Neuropharmacology

Summary

Researchers investigate the compound’s impact on neurodegenerative diseases (e.g., Parkinson’s disease) . It may modulate relevant pathways.

Methods and Experimental Procedures

Results and Outcomes

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSDDGDWMGPLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460092
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS RN

100644-67-5
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 3 (70.4 g, 0.416 mol) was refluxed in methanolic sodium methoxide solution (25 g sodium dissolved in 1 L methanol) for 2 h. The reaction mixture was cooled to room temperature and neutralized by addition of acetic acid (75 ml). The mixture was evaporated to dryness and the solid was triturated in 600 ml of water, filtered and dried to provide 67.5 g (99% yield) of 4-methoxy-6-aminopyrazolo[3,4-d]pyrimidine (4).
Quantity
70.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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